rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis
Description
rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis is a brominated indanol derivative with a fused bicyclic indene scaffold. Its molecular formula is C₉H₉BrO, with an average molecular mass of 213.074 g/mol and a monoisotopic mass of 211.9837 g/mol . The compound contains two stereocenters, resulting in four possible stereoisomers (two enantiomeric pairs: cis and trans). The cis configuration refers to the spatial arrangement where the bromine and hydroxyl groups are on the same face of the indane ring system.
Properties
CAS No. |
252984-60-4 |
|---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
InChI Key |
RTESDSDXFLYAKZ-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)Br |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation for Indanone Synthesis
Friedel-Crafts alkylation of chalcone epoxides using InCl₃ as a Lewis acid provides cis-configured 2-hydroxyindan-1-one derivatives in yields up to 95%. This method avoids racemization and ensures retention of stereochemistry, making it ideal for generating the indanone core required for subsequent bromination. For example, treatment of trans-chalcone epoxides with InCl₃ in dichloroethane (DCE) at 80°C for 12 hours produces cis-2-hydroxyindan-1-one with minimal byproducts.
Photoredox-Catalyzed Cyclization
A photoredox-mediated decarboxylative cyclization using an iridium catalyst and water as a hydrogen radical source enables the synthesis of indanones under mild conditions (room temperature, 12 hours). This method achieves high functional group tolerance and is particularly effective for electron-deficient substrates. Yields range from 70% to 90%, with water serving dual roles as a proton donor and radical shuttle.
Bromination of Indanone Intermediates
Electrophilic Bromination
Electrophilic bromination of 2-hydroxyindan-1-one derivatives using bromine (Br₂) in acetic acid at 0°C introduces bromine at the 2-position with high regioselectivity. The reaction proceeds via a bromonium ion intermediate, favoring cis-addition due to steric constraints of the indanone ring. Crude yields typically exceed 80%, though purification via column chromatography reduces this to 60–70%.
Table 1: Bromination Optimization Parameters
| Substrate | Reagent | Temp (°C) | Time (h) | Yield (%) | dr (cis/trans) |
|---|---|---|---|---|---|
| 2-Hydroxyindan-1-one | Br₂ (1.1 eq) | 0 | 2 | 82 | 85:15 |
| 3-Methylindanone | NBS (1.2 eq) | 25 | 4 | 75 | 78:22 |
Radical Bromination
A radical-mediated bromination protocol using N-bromosuccinimide (NBS) and AIBN in CCl₄ achieves selective bromination at the benzylic position. This method is advantageous for substrates sensitive to acidic conditions, providing rac-2-bromoindan-1-ol in 65% yield with a cis/trans ratio of 70:30.
Diastereoselective Reduction of Brominated Indanones
Ru(II)-Catalyzed Asymmetric Reduction
Ru(II) complexes with DPEN ligands (10 mol%) reduce 2-bromoindan-1-one to rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol at room temperature, achieving dr > 95:5 (cis/trans) and 94% ee for the cis isomer. The reaction utilizes HCO₂Na as a hydrogen donor in THF/H₂O (4:1), completing in 6 hours with 85% isolated yield.
Table 2: Reduction Catalysts and Outcomes
| Catalyst | Substrate | Solvent | dr (cis/trans) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| Ru(II)/DPEN | 2-Bromoindan-1-one | THF/H₂O | 95:5 | 94 | 85 |
| BH₃·THF | 2-Bromoindan-1-one | THF | 70:30 | – | 78 |
Borane-Mediated Reduction
Borane-dimethyl sulfide (BH₃·SMe₂) in THF at −20°C provides moderate diastereoselectivity (dr = 70:30) but higher reaction rates (2 hours). This method is less sensitive to moisture than Ru-catalyzed reductions but requires careful temperature control to minimize epimerization.
Resolution of Racemic Mixtures
Kinetic Resolution via Enzymatic Hydrolysis
Lipase-mediated hydrolysis of acetylated cis-2-bromoindan-1-ol derivatives using CAL-B (Candida antarctica lipase B) achieves 50% conversion with 88% ee for the remaining cis-alcohol. The acetylated trans isomer is hydrolyzed preferentially, enabling isolation of enantiomerically enriched cis product.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as sodium azide (NaN3) or potassium cyanide (KCN), to form azide or nitrile derivatives, respectively.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 2,3-dihydro-1H-inden-1-one.
Reduction: 2,3-dihydro-1H-inden-1-ol.
Substitution: 2-azido-2,3-dihydro-1H-inden-1-ol or 2-cyano-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
Synthesis of Bioactive Compounds
1.1 Intermediate in Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting a range of diseases. For instance, it has been explored in the synthesis of indanyl nucleoside analogues, which have shown activity against hepatitis C virus (HCV) replicon systems. These analogues were synthesized to evaluate their potential as antiviral agents, although initial findings indicated that they might enhance HCV replication instead of inhibiting it .
1.2 Derivatives and Their Biological Activities
Research has demonstrated that derivatives of rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol exhibit various biological activities. For example, studies on indanyl carbanucleosides derived from this compound have highlighted their potential effects on viral replication mechanisms, suggesting a complex interaction with cellular pathways influenced by opioid receptors .
Chemical Properties and Reactions
2.1 Reactivity and Synthesis
The compound's bromine substituent makes it reactive, facilitating nucleophilic substitutions and other transformations. It can be utilized in reactions to create bromohydrins from secondary bromides or olefins using dimethyl sulfoxide (DMSO) as a solvent and oxidant . This versatility is crucial for chemists looking to synthesize more complex molecules.
2.2 Spectroscopic Studies
Spectroscopic techniques such as UV, IR, and NMR have been employed to study the hydrogen bonding interactions involving rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol. These studies provide insights into its behavior in different solvents and its potential applications in materials science .
Material Science Applications
3.1 Polymer Synthesis
The compound has been investigated for its role in polymer chemistry. For example, poly(indene carbonate) can be synthesized from indene oxide and carbon dioxide using this compound as a precursor. This polymer exhibits high thermal stability and low molecular weight distributions, making it suitable for various industrial applications .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Synthesis of Indanyl Nucleoside Analogues | Racemic forms enhanced HCV replication | Potential for further investigation into viral mechanisms |
| Hydrogen Bonding Studies | Intramolecular hydrogen bonding observed | Insights into reactivity and stability in different solvents |
| Polymerization Studies | High thermal stability observed in poly(indene carbonate) | Applications in materials science with potential industrial relevance |
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis depends on its specific application. In chemical reactions, the bromine atom and hydroxyl group serve as reactive sites for various transformations. In biological systems, the compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Key Features:
- Synthesis: The compound is synthesized via bromination of dihydroindenol precursors. For example, reacting indene derivatives with aqueous hydrobromic acid in DMSO at 60°C yields brominated products in moderate to high yields (e.g., 69% for 2-bromo-2,3-dihydro-1H-inden-1-ol) .
- Stereochemical Analysis: Absolute configurations are determined using enzymatic kinetic resolution (e.g., Burkholderia cepacia lipase), X-ray crystallography, and NMR techniques (NOESY, Karplus equation) .
- Applications : Serves as a chiral intermediate in synthesizing bioactive molecules, including pharmaceuticals and agrochemicals .
Structural Analogs: Brominated Dihydroindenols
Key Observations :
- Stereochemical Impact : The cis isomer exhibits distinct crystallization behavior compared to trans analogs due to intramolecular hydrogen bonding between the -OH and Br groups .
- Reactivity : Bromine at C2 (as in the target compound) enhances electrophilic substitution at C3, whereas C5-substituted analogs show reduced reactivity due to steric hindrance .
Functional Group Analogs: Amino-Substituted Dihydroindenols
Key Observations :
- Physicochemical Properties: Amino-substituted analogs generally exhibit higher water solubility than brominated derivatives due to protonatable amine groups. However, brominated compounds have higher thermal stability .
- Synthetic Utility: Brominated dihydroindenols are precursors to amino derivatives via nucleophilic substitution (e.g., amination with NH₃) .
Stereoisomeric Comparison: cis vs. trans
| Parameter | cis-(1R,2S)-2-Bromo-dihydroindenol | trans-(1R,2R)-2-Bromo-dihydroindenol |
|---|---|---|
| Melting Point | 89–92°C (lit.) | 102–105°C (lit.) |
| Diastereoselectivity | Favored in enzymatic resolution | Less reactive in kinetic resolutions |
| Biological Activity | Higher affinity to lipase enzymes | Lower enantiomeric excess in biocatalysis |
| Crystallization | Forms needle-like crystals | Prismatic crystals |
Mechanistic Insights :
- The cis isomer’s compact structure allows for efficient packing in crystal lattices, facilitating X-ray analysis .
- Trans isomers often require heavy-atom derivatives (e.g., bromobenzoate esters) for crystallographic studies .
Comparison :
- Enzymatic resolution (using Burkholderia cepacia lipase) achieves superior enantiopurity compared to traditional bromination methods .
Biological Activity
The compound rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis, is a chiral brominated alcohol derivative of indene with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9BrO
- Molecular Weight : 213.074 g/mol
- CAS Number : 10368-44-2
Synthesis
The synthesis of rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol typically involves:
- Starting Material : Indene derivatives.
- Reagents : Bromine or brominating agents in the presence of solvents such as dichloromethane.
- Conditions : Controlled temperatures to favor the formation of the desired stereoisomer.
Biological Activity
The biological activity of rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol has been investigated in various studies:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific strain tested .
Anticancer Properties
In vitro studies have shown that rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol induces apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit certain enzymes. For instance, it acts as a reversible inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The IC50 values for COX inhibition were found to be in the micromolar range .
The biological effects observed can be attributed to the compound's structural features:
- Chirality : The specific stereochemistry enhances binding affinity to biological targets.
- Bromine Substitution : The presence of bromine may influence lipophilicity and membrane permeability, facilitating cellular uptake.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
